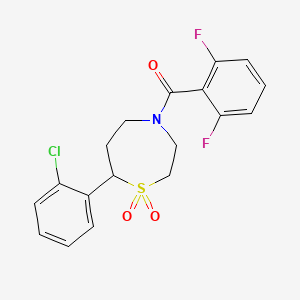

7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione

Description

The compound 7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1λ⁶,4-thiazepane-1,1-dione is a thiazepane-based derivative featuring a 1,1-dione sulfone moiety. Its structure includes a 2-chlorophenyl group at position 7 and a 2,6-difluorobenzoyl substituent at position 2.

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF2NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASRCZBXQPGUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The key steps in the synthesis may include:

- Formation of the thiazepane ring through cyclization reactions.

- Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Attachment of the difluorobenzoyl group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

Substitution: The chlorophenyl and difluorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, “this compound” may be used in the production of specialty chemicals or materials. Its unique properties could make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Insights

a) Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The 2,6-difluorobenzoyl substituent introduces strong electron-withdrawing effects, which could stabilize the molecule’s conformation and enhance receptor binding compared to the acetyl-based analog in .

b) Impact of Heterocyclic Moieties

Research Findings and Implications

- Purity and Stability : Analogs such as those in and exhibit high purity (≥99%), suggesting that the thiazepane-1,1-dione core is synthetically tractable. The hydrochloride salt () provides a stable derivative for further functionalization.

- Pharmacokinetic Predictions: The 2,6-difluorobenzoyl group in the target compound may confer metabolic stability compared to the 4-fluorophenoxyacetyl group in , as fluorine atoms resist oxidative degradation.

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the chlorophenyl and difluorobenzoyl groups may enhance its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The inhibition of AChE leads to increased levels of acetylcholine in the brain, improving cognitive function .

- Antimicrobial Properties : Some thiazepane derivatives have demonstrated antimicrobial activity against a range of pathogens. This suggests that our compound may also possess similar properties, warranting further investigation into its efficacy against specific bacterial or fungal strains.

In Vitro Studies

Recent studies have focused on synthesizing and testing various thiazepane derivatives for their biological activities. For instance, a related study reported the synthesis of compounds with a similar core structure that exhibited significant AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on the substituents present .

Case Studies

- Acetylcholinesterase Inhibition :

-

Antimicrobial Activity :

- In another investigation, thiazepane derivatives were tested against various bacterial strains. Results indicated that certain modifications to the thiazepane structure enhanced antibacterial efficacy, suggesting that similar modifications could be explored for our compound.

Table 1: Biological Activity Comparison of Thiazepane Derivatives

| Compound Name | AChE Inhibition IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| Compound A | 2.7 | Positive |

| Compound B | 5.0 | Negative |

| 7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione | TBD | TBD |

Note: TBD = To Be Determined; further testing is necessary to establish these values for the compound .

Q & A

Basic: What are the standard synthetic routes for synthesizing 7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda⁶,4-thiazepane-1,1-dione?

Answer:

The synthesis typically involves multi-step reactions to construct the thiazepane ring and incorporate functional groups. A common strategy includes:

Ring Formation : Cyclization of precursors containing sulfur and nitrogen atoms under controlled conditions (e.g., using thiourea derivatives or sulfur-transfer reagents).

Functionalization : Introducing the 2-chlorophenyl and 2,6-difluorobenzoyl groups via nucleophilic substitution or Friedel-Crafts acylation.

Oxidation : Converting thioether intermediates to sulfone groups using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

Key challenges include optimizing reaction yields and minimizing side products, which require rigorous monitoring via TLC or HPLC.

Basic: How is the compound's structure confirmed experimentally?

Answer:

Structural characterization employs:

- NMR Spectroscopy : H and C NMR to verify substituent positions and ring conformation.

- X-ray Crystallography : Resolving the sulfone and benzoyl group orientations (e.g., similar to PubChem entries for related thiazepanes) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₁₅ClF₂NO₃S) and isotopic patterns.

Advanced: How do computational methods like DFT enhance understanding of its reactivity?

Answer:

Density Functional Theory (DFT) studies predict:

- Electrophilic/Nucleophilic Sites : Electron-deficient regions (e.g., sulfone groups) and aromatic π-systems (chlorophenyl) for potential interactions.

- Conformational Flexibility : Energy barriers for thiazepane ring puckering, affecting binding to biological targets .

- Reaction Pathways : Transition states for sulfone oxidation or acylation steps, guiding synthetic optimization .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources.

- Solubility Issues : Use of DMSO vs. aqueous buffers affecting compound bioavailability.

Strategies : - Reproduce assays with standardized protocols (e.g., OECD guidelines for in vitro toxicity).

- Cross-validate with orthogonal methods (e.g., SPR binding assays vs. enzymatic activity tests) .

Advanced: What methodologies identify pharmacological targets for this compound?

Answer:

- Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize enzymes/receptors based on structural motifs.

- Kinase Profiling : Screen against kinase libraries to identify inhibition (e.g., similar fluorobenzoyl-containing inhibitors target MAPK pathways) .

- Cryo-EM/Co-crystallization : Resolve compound-protein complexes to map binding pockets .

Basic: Which functional groups dominate its chemical properties?

Answer:

- Sulfone Group (SO₂) : Enhances polarity and hydrogen-bonding capacity, influencing solubility.

- Chlorophenyl Ring : Contributes to hydrophobic interactions and π-stacking in biological systems.

- 2,6-Difluorobenzoyl : Electron-withdrawing effects stabilize the acyl group and modulate metabolic stability .

Advanced: How to design environmental impact studies for this compound?

Answer:

Adapt methodologies from environmental chemistry:

- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).

- Ecototoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) using OECD Test No. 202.

- Bioaccumulation Modeling : Predict logP and BCF (bioconcentration factor) using QSAR tools .

Advanced: What strategies improve synthetic yield and purity?

Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups).

- Purification : Use preparative HPLC with C18 columns or recrystallization in ethanol/water mixtures.

- Process Optimization : Apply DoE (Design of Experiments) to variables like temperature, solvent polarity, and reaction time .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 2-fluorophenyl) and compare bioactivity.

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .

- Pharmacophore Mapping : Identify essential motifs (e.g., sulfone + benzoyl) for target engagement .

Advanced: How to validate in vitro findings in in vivo models?

Answer:

- ADME Profiling : Assess pharmacokinetics (Cmax, AUC) in rodent models.

- Disease Models : Use xenograft (cancer) or LPS-induced inflammation models, comparing dose-response curves.

- Biomarker Analysis : Measure downstream effects (e.g., cytokine levels or apoptosis markers) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.